4-Chlorobenzotrifluoride
Overview
Description
4-Chlorobenzotrifluoride, also known as 1-Chloro-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C7H4ClF3. It is a colorless liquid with a distinct aromatic odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
4-Chlorobenzotrifluoride (4-CBTF) is a substituted aromatic compound . It primarily targets the OH radical and Chlorine Atom Kinetics of Substituted Aromatic Compounds . The OH radical and Chlorine Atom are crucial in various biochemical reactions, playing a significant role in atmospheric and combustion chemistry .
Mode of Action
The interaction of 4-CBTF with its targets involves a process known as nucleophilic aromatic substitution . In this process, one of the substituents in the aromatic ring of 4-CBTF is replaced by a nucleophile . This results in changes to the structure of the aromatic ring, which can affect the properties and reactivity of the compound .
Biochemical Pathways
It is known that the compound plays a role in the oh radical and cl-atom gas-phase reaction kinetics of substituted aromatic compounds . These reactions are important in atmospheric and combustion chemistry .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, with a boiling point of 136-138 °c . This suggests that it could be absorbed and distributed in the body through inhalation or dermal exposure. More research is needed to fully understand the ADME properties of 4-CBTF and their impact on its bioavailability.
Result of Action
It is known that the compound acts as an important intermediate for dyes, pharmaceuticals, pesticides, insecticides, and herbicides . It is also widely used in various applications including adhesives, pigments, sealant chemicals, paints, and coatings, as well as being used as an active component of polyurethane finishes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-CBTF. For example, heat and light can affect the stability of the compound . Additionally, the compound is highly flammable, which means that its action and efficacy can be influenced by the presence of ignition sources . Furthermore, the compound’s action can be influenced by its concentration in the environment, with higher concentrations potentially leading to greater effects .
Preparation Methods
4-Chlorobenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of benzotrifluoride. The process includes placing benzotrifluoride in a reaction unit, feeding chlorine gas into the unit after heating, and adding an initiator suspension. The reaction is carried out until the desired product is obtained . Another method involves the reaction of 4-chlorotoluene with trifluoromethylating agents under specific conditions .
Chemical Reactions Analysis
4-Chlorobenzotrifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form 4-chlorobenzyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
4-Chlorobenzotrifluoride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of adhesives, pigments, sealant chemicals, paints, and coatings.
Comparison with Similar Compounds
4-Chlorobenzotrifluoride is similar to other halogenated benzotrifluorides, such as 2-Chlorobenzotrifluoride and 3-Chlorobenzotrifluoride. it is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, this compound is more commonly used in the synthesis of pharmaceuticals and agrochemicals compared to its isomers .
Similar Compounds
- 2-Chlorobenzotrifluoride
- 3-Chlorobenzotrifluoride
- 4-Bromobenzotrifluoride
- 2,4-Dichlorobenzotrifluoride
Properties
IUPAC Name |
1-chloro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYNCCPRWKEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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DSSTOX Substance ID |
DTXSID7024821 | |
Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorobenzotrifluoride is a clear colorless liquid with an aromatic odor. (NTP, 1992), Liquid; NKRA; Water or Solvent Wet Solid, Liquid with a strong but not unpleasant odor; [Merck Index] Clear colorless liquid; [CAMEO], Clear colorless liquid with an aromatic odor. | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | Benzene, 1-chloro-4-(trifluoromethyl)- | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Boiling Point |
277 to 280 °F at 760 mmHg (NTP, 1992), 139.3 °C, 277-280 °F | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Flash Point |
117 °F (NTP, 1992), 109 °F (43 °C) closed cup, 117 °F | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 29 ppm at 25 °C | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Density |
1.34 (NTP, 1992) - Denser than water; will sink, 1.3340 g/cu cm at 25 °C, 1.34 | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Vapor Density |
6.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.24 (Air = 1), 6.24 | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
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Vapor Pressure |
1 mmHg at 32 °F ; 5 mmHg at 76.5 °F (NTP, 1992), 7.63 [mmHg], Specific gravity: 1.334 at 25 °C/4 °C; VP: 5.3 mm Hg at 20 °C, 7.63 mm Hg at 25 °C, 1 mmHg at 32 °F, 5 mmHg at 76.5 °F | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Color/Form |
Water-white liquid | |
CAS No. |
98-56-6, 98-56-6, 92709-16-5 | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Record name | 4-Chlorobenzotrifluoride | |
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Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
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Melting Point |
-33 °F (NTP, 1992), -33 °C, -33 °F | |
Record name | P-CHLOROBENZOTRIFLUORIDE | |
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Record name | 1-Chloro-4-(trifluoromethyl)benzene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4251 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/810 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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